

# Comparative analysis of Upadacitinib and biologic therapies

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Upadacitinib and Biologic Therapies for Immune-Mediated Inflammatory Diseases

This guide provides a detailed comparison of the Janus kinase (JAK) inhibitor, Upadacitinib, with several key biologic therapies used in the treatment of autoimmune and inflammatory diseases. The analysis is intended for researchers, scientists, and drug development professionals, offering an objective look at performance based on available experimental data.

#### **Mechanism of Action: A Tale of Two Strategies**

Upadacitinib and biologic therapies represent two distinct approaches to immunomodulation. Upadacitinib is a small molecule that targets intracellular signaling pathways, while biologics are larger molecules that typically target extracellular or cell-surface proteins.

## Upadacitinib: Targeting the JAK-STAT Signaling Pathway

Upadacitinib is an oral, selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in inflammation and immune responses.[1] By inhibiting JAK1, Upadacitinib modulates the signaling of key cytokines implicated in the pathophysiology of various immune-mediated diseases.[2] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn reduces the transcription of pro-inflammatory genes.[1]





Click to download full resolution via product page

Upadacitinib's Mechanism of Action on the JAK-STAT Pathway



## **Biologic Therapies: Targeting Specific Inflammatory Mediators**

Biologic therapies are designed to target specific components of the immune system that are involved in the inflammatory process.[3] Unlike the broad-acting nature of some older immunosuppressants, biologics offer a more targeted approach. The biologics discussed in this comparison include:

- TNF-α Inhibitors (e.g., Adalimumab): These agents bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine that plays a central role in many autoimmune diseases.[4]
- IL-12/23 Inhibitors (e.g., Ustekinumab): This class of biologics targets the p40 subunit shared by Interleukin-12 (IL-12) and Interleukin-23 (IL-23), two cytokines involved in the differentiation and activation of T-cells and other immune cells.[5]
- T-cell Costimulation Modulators (e.g., Abatacept): Abatacept works by interfering with the activation of T-cells, a type of white blood cell that is central to the inflammatory cascade in autoimmune diseases.[6]



Click to download full resolution via product page

Targeted Mechanisms of Action of Biologic Therapies

#### **Comparative Efficacy Data from Head-to-Head Trials**



Direct head-to-head clinical trials are the gold standard for comparing the efficacy of different treatments. Several such trials have evaluated Upadacitinib against leading biologic therapies across various indications.

#### **Rheumatoid Arthritis (RA)**

Upadacitinib vs. Adalimumab (SELECT-COMPARE)

The SELECT-COMPARE study was a Phase 3 trial in patients with moderate to severe RA who had an inadequate response to methotrexate.[7]

| Endpoint (Week 12)                             | Upadacitinib 15 mg<br>+ MTX | Adalimumab 40 mg<br>+ MTX | Placebo + MTX |
|------------------------------------------------|-----------------------------|---------------------------|---------------|
| ACR20 Response                                 | 71%                         | 63%                       | 36%           |
| ACR50 Response                                 | 45%                         | 29%                       | 15%           |
| ACR70 Response                                 | 25%                         | 13%                       | 5%            |
| DAS28-CRP <2.6<br>(Remission)                  | 29%                         | 18%                       | 6%            |
| Low Disease Activity<br>(DAS28-CRP ≤3.2)       | 45%                         | 29%                       | 14%           |
| Data sourced from the SELECT-COMPARE trial.[7] |                             |                           |               |

At 26 weeks, Upadacitinib also showed significantly less radiographic progression compared to placebo.[7] Long-term data through 3 years showed that higher levels of clinical response continued to be observed with Upadacitinib versus Adalimumab.[8]

Upadacitinib vs. Abatacept (SELECT-CHOICE)

The SELECT-CHOICE study was a Phase 3 trial in patients with RA who had an inadequate response or intolerance to biologic DMARDs.[6]



| Endpoint (Week 12)                                                                                                               | Upadacitinib 15 mg | Abatacept |
|----------------------------------------------------------------------------------------------------------------------------------|--------------------|-----------|
| Mean Change from Baseline in DAS28-CRP                                                                                           | -2.52              | -2.00     |
| DAS28-CRP <2.6 (Remission)                                                                                                       | 30.0%              | 13.3%     |
| Data sourced from the SELECT-CHOICE trial. Upadacitinib demonstrated superiority over Abatacept for both endpoints (P<0.001).[6] |                    |           |

### **Psoriatic Arthritis (PsA)**

Upadacitinib vs. Adalimumab (SELECT-PsA 1)

The SELECT-PsA 1 trial was a Phase 3 study in patients with active PsA who had an inadequate response to non-biologic DMARDs.[9][10]

| Endpoint<br>(Week 12)                                                                                                                                          | UPA 15 mg | UPA 30 mg | Adalimumab<br>40 mg | Placebo |
|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|-----------|---------------------|---------|
| ACR20<br>Response                                                                                                                                              | 70.6%     | 78.5%     | 65.0%               | 36.2%   |
| Data sourced from the SELECT-PsA 1 trial. The 30 mg dose of Upadacitinib was found to be superior to Adalimumab, while the 15 mg dose was non-inferior.[9][10] |           |           |                     |         |



## **Inflammatory Bowel Disease (IBD)**

Upadacitinib vs. Ustekinumab in Crohn's Disease (CD)

A matching-adjusted indirect comparison using data from Phase 3 trials for both drugs in patients with moderately to severely active CD was conducted.[5]

| Endpoint (Induction)                                                            | Upadacitinib                        | Ustekinumab |
|---------------------------------------------------------------------------------|-------------------------------------|-------------|
| Endoscopic Response                                                             | Higher (Difference: 26.3%, P<0.001) | Lower       |
| CDAI Clinical Response (TNF-IR)                                                 | Higher (Difference: 18.2%, P<0.05)  | Lower       |
| Data are from an indirect comparison and should be interpreted with caution.[5] |                                     |             |

Upadacitinib vs. Ustekinumab in Ulcerative Colitis (UC)

A retrospective multicenter cohort study compared the effectiveness of Upadacitinib and Ustekinumab in patients with UC.[11]



| Endpoint                                                                                                                   | Upadacitinib | Ustekinumab | Odds Ratio (OR) |
|----------------------------------------------------------------------------------------------------------------------------|--------------|-------------|-----------------|
| Clinical Response                                                                                                          | 82.9%        | 63.5%       | 2.39            |
| Steroid-Free Clinical<br>Remission                                                                                         | 62.1%        | 34.7%       | 3.17            |
| Endoscopic<br>Remission                                                                                                    | 37.5%        | 15.9%       | 5.10            |
| Data from a retrospective study showed higher odds of positive outcomes with Upadacitinib compared to Ustekinumab.[11][12] |              |             |                 |

## **Safety Profile Comparison**

The safety profiles of Upadacitinib and biologics have been extensively studied. While both are effective, they carry different risk profiles that must be considered.



| Adverse Event of<br>Special Interest                                                                                                                      | Upadacitinib                                                                         | TNF Inhibitors<br>(e.g., Adalimumab)                                 | IL-12/23 Inhibitors<br>(e.g., Ustekinumab)                              |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|----------------------------------------------------------------------|-------------------------------------------------------------------------|
| Serious Infections                                                                                                                                        | Higher rates<br>compared to some<br>biologics in certain<br>studies.[10]             | Risk of serious infections, including tuberculosis.                  | Generally lower risk of serious infections compared to TNF inhibitors.  |
| Herpes Zoster<br>(Shingles)                                                                                                                               | Increased risk<br>observed across<br>studies.[8][13]                                 | Lower risk compared to JAK inhibitors.                               | Lower risk compared to JAK inhibitors.                                  |
| Major Adverse<br>Cardiovascular Events<br>(MACE)                                                                                                          | Rates were generally<br>comparable to<br>Adalimumab in RA<br>trials.[8][13]          | Boxed warning for increased risk of MACE in patients with RA.        | Data suggest a favorable cardiovascular safety profile.                 |
| Venous<br>Thromboembolism<br>(VTE)                                                                                                                        | Increased risk is a<br>class-wide warning for<br>JAK inhibitors.[8][14]              | Some studies suggest a potential increased risk.                     | No clear association with increased VTE risk.                           |
| Malignancies                                                                                                                                              | Rates were similar to Adalimumab in the SELECT-COMPARE trial.[8][14]                 | Boxed warning regarding the risk of lymphoma and other malignancies. | Long-term data have<br>not shown an<br>increased risk of<br>malignancy. |
| Lab Abnormalities<br>(e.g., CPK, Lipids)                                                                                                                  | Elevations in creatine phosphokinase (CPK) and lipids are known side effects.[8][13] | Less common.                                                         | Less common.                                                            |
| This table provides a general summary. Rates of adverse events can vary significantly based on the patient population and study duration.[8] [10][13][14] |                                                                                      |                                                                      |                                                                         |



## Experimental Protocols: A Look Inside a Head-to-Head Trial

To understand how comparative data is generated, it is essential to examine the underlying experimental methodologies.

#### **Example Protocol: The SELECT-COMPARE Trial**

Objective: To assess the efficacy and safety of Upadacitinib compared with placebo and Adalimumab in patients with active RA and an inadequate response to methotrexate (MTX).[7] [8]

#### Study Design:

- Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled study.
- Patients were randomized in a 2:2:1 ratio to receive:
  - Upadacitinib 15 mg once daily
  - Adalimumab 40 mg every other week
  - Placebo
- All patients continued a stable background dose of MTX.
- The primary comparison period was 12 weeks. Patients on placebo who did not achieve at least a 20% improvement in joint counts at week 14 were rescued to Upadacitinib. All remaining placebo patients were switched to Upadacitinib at week 26.[8]

#### Key Inclusion Criteria:

- Adults with a diagnosis of RA for at least 3 months.
- Active disease, defined by ≥6 swollen joints and ≥6 tender joints, and high-sensitivity C-reactive protein (hsCRP) ≥3 mg/L.
- Inadequate response to MTX.



#### **Endpoints:**

- Primary Endpoints (at Week 12):
  - Proportion of patients achieving an American College of Rheumatology 20% (ACR20) improvement response (Upadacitinib vs. Placebo).
  - Proportion of patients achieving clinical remission (DAS28-CRP <2.6) (Upadacitinib vs. Placebo).
- · Key Secondary Endpoints:
  - Change from baseline in modified Total Sharp Score (mTSS) at week 26 (Upadacitinib vs. Placebo).
  - Proportion of patients achieving low disease activity (DAS28-CRP ≤3.2) at week 12 (Upadacitinib vs. Adalimumab).
  - Proportion of patients achieving ACR50 response at week 12 (Upadacitinib vs. Adalimumab).





Click to download full resolution via product page

Generalized Workflow of a Head-to-Head Clinical Trial



#### Conclusion

Upadacitinib, a selective JAK1 inhibitor, has demonstrated significant efficacy in the treatment of several immune-mediated inflammatory diseases, often showing superiority or non-inferiority when compared head-to-head with established biologic therapies such as Adalimumab and Abatacept.[6][14] Its oral administration offers a convenience advantage over the injectable routes required for most biologics.

However, the choice of therapy requires a careful consideration of the benefit-risk profile for each individual patient. Upadacitinib is associated with a higher risk of certain adverse events, notably herpes zoster, and carries class-wide warnings for serious infections, malignancy, MACE, and thrombosis.[8][13] Biologic therapies also have well-documented risks, including serious infections and, for TNF inhibitors, a potential for malignancies.[4]

The data presented in this guide, derived from rigorous clinical trials, provide a foundation for understanding the relative performance of Upadacitinib and key biologics. This information is critical for researchers and clinicians in making informed decisions and for drug development professionals in identifying opportunities for future therapeutic innovation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. ctpost.com [ctpost.com]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Upadacitinib Meets All Primary and Ranked Secondary Endpoints Including Superiority Versus Adalimumab in Phase 3 Study in Rheumatoid Arthritis [prnewswire.com]



- 8. rmdopen.bmj.com [rmdopen.bmj.com]
- 9. Trial Pits Upadacitinib vs. Adalimumab for Psoriatic Arthritis The Rheumatologist [the-rheumatologist.org]
- 10. Upadacitinib versus Adalimumab: How Do These Arthritis Drugs Compare? | Docwire News [docwirenews.com]
- 11. gutsandgrowth.com [gutsandgrowth.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. news.abbvie.com [news.abbvie.com]
- To cite this document: BenchChem. [Comparative analysis of Upadacitinib and biologic therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13748610#comparative-analysis-of-upadacitinib-and-biologic-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com